molecular formula C7H6BrClN2O B138022 3-Bromo-4-chlorobenzhydrazide CAS No. 148993-18-4

3-Bromo-4-chlorobenzhydrazide

Cat. No. B138022
M. Wt: 249.49 g/mol
InChI Key: MPLUVSFWRCWHFP-UHFFFAOYSA-N
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Description

The compound of interest, 3-Bromo-4-chlorobenzhydrazide, is a derivative of benzhydrazide with bromo and chloro substituents on the benzene ring. While the provided papers do not directly discuss 3-Bromo-4-chlorobenzhydrazide, they do provide insights into similar compounds, which can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related bromo and chloro-substituted benzhydrazides typically involves the condensation reaction of the corresponding bromobenzohydrazide with various aldehydes. For instance, the synthesis of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide (4BDBH) was achieved by condensing 4-bromobenzoic hydrazide with 2,4-dihydroxy benzaldehyde . Similarly, other derivatives were synthesized by reacting 4-bromobenzohydrazide with different benzaldehydes . These methods suggest that 3-Bromo-4-chlorobenzhydrazide could be synthesized through a similar condensation reaction using 3-bromobenzohydrazide and an appropriate chloro-substituted aldehyde.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed by single-crystal X-ray diffraction (XRD). For example, the crystal structure of 4BDBH was determined to be monoclinic with space group P21/c, featuring intramolecular and intermolecular interactions that stabilize the crystal . The dihedral angles between benzene rings in similar compounds can vary, indicating that the molecular geometry of 3-Bromo-4-chlorobenzhydrazide could also exhibit a significant dihedral angle, affecting its overall molecular shape .

Chemical Reactions Analysis

The chemical reactivity of bromo and chloro-substituted benzhydrazides can be influenced by the presence of these substituents. For instance, dissociative electron attachment (DEA) studies on 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene showed that the formation of fragment anions is temperature-dependent, which could be relevant for understanding the reactivity of 3-Bromo-4-chlorobenzhydrazide under similar conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be explored through various spectroscopic techniques and computational methods. Vibrational spectroscopic studies, such as FT-IR and FT-Raman, along with DFT calculations, provide insights into the vibrational modes and electronic properties of the molecules . The presence of bromo and chloro groups can also influence the antimicrobial properties of these compounds, as seen in vanadium(V) complexes derived from bromo and chloro-substituted hydrazones . Additionally, the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π interactions, play a crucial role in the stability and properties of these crystals .

Scientific Research Applications

Synthesis and Crystallography

3-Bromo-4-chlorobenzhydrazide serves as a precursor in the synthesis of structurally complex hydrazone compounds. For instance, reactions with different aldehydes have led to the creation of isostructural hydrazone compounds with potential applications in materials science due to their unique crystal structures. These structures are characterized by their dimer formations linked by methanol molecules through hydrogen bonds, offering insights into the molecular architecture and interactions within crystals (Xiao-ling Wang, Z. You, Che Wang, 2011).

Antimicrobial Properties

The modification of 3-Bromo-4-chlorobenzhydrazide into vanadium(V) complexes has been explored for antimicrobial applications. These complexes, derived from bromo and chloro-substituted hydrazones, exhibit significant antimicrobial activities against a range of bacteria and fungi. This highlights the compound's role in developing new antimicrobial agents, emphasizing the influence of bromo and chloro groups on enhancing these properties (Zi-qiang Sun, Shun-Feng Yu, Xiner Xu, X. Qiu, Shu-juan Liu, 2020).

Photodissociation Studies

Photodissociation kinetics of bromochlorobenzenes, including compounds related to 3-Bromo-4-chlorobenzhydrazide, have been investigated to understand their behavior under ultraviolet light. These studies are crucial for assessing the environmental impact and stability of such compounds when exposed to light. The findings contribute to our knowledge of the dissociation dynamics, which is vital for environmental chemistry and photostability assessments of halogenated compounds (D. Karlsson, J. Davidsson, 2008).

Organic Electronics

In the field of organic electronics, derivatives of 3-Bromo-4-chlorobenzhydrazide have been utilized to control the morphology and crystallization in semiconducting polymer blends. This application is particularly relevant in the optimization of organic photovoltaic devices, where phase separation and purity significantly affect the efficiency and performance of solar cells. The use of related compounds as processing additives demonstrates the potential of 3-Bromo-4-chlorobenzhydrazide derivatives in enhancing electronic device fabrication (Xueliang Liu, S. Huettner, Zhuxia Rong, M. Sommer, R. Friend, 2012).

Safety And Hazards

3-Bromo-4-chlorobenzhydrazide is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding breathing its dust/fume/gas/mist/vapours/spray, and contact with skin or eyes .

Future Directions

3-Bromo-4-chlorobenzhydrazide is used for research and development purposes . It could potentially be used in the synthesis of new compounds or in the study of biochemical processes .

properties

IUPAC Name

3-bromo-4-chlorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClN2O/c8-5-3-4(7(12)11-10)1-2-6(5)9/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLUVSFWRCWHFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370781
Record name 3-Bromo-4-chlorobenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-chlorobenzhydrazide

CAS RN

148993-18-4
Record name 3-Bromo-4-chlorobenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 148993-18-4
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Synthesis routes and methods

Procedure details

Methyl 3-bromo-4-chlorobenzoate (120 mg, 0.481 mmol) was added to hydrazine (23.12 mg, 0.721 mmol) in methanol (8 mL) and refluxed for 12 h at 70° C. Reaction was monitored by TLC. After completion of the reaction, the solvent was removed by vacuum and then compound was purified by column chromatography affording the title compound (30 mg). 1H NMR (400 MHz, CDCl3): δ 8.02 (d, 1H, J=1.6 Hz), 7.60 (dd, 1H, J=2.0 & 8.0 Hz), 7.52 (d, 1H, J=8.0 Hz), ESI-MS: 250.9 [M+H]+.
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
23.12 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

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